2-Propenoic acid, 2-hydroxybutyl ester

Descripción general

Descripción

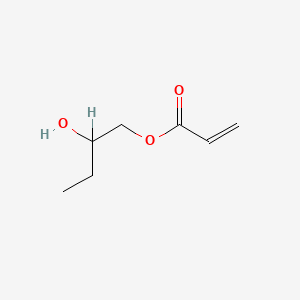

Chemical Structure and Properties 2-Propenoic acid, 2-hydroxybutyl ester (CAS No. 2421-27-4) is an acrylate ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.16838 g/mol . Its IUPAC name is 2-hydroxybutyl prop-2-enoate, and it features a hydroxyl group (-OH) on the butyl chain of the acrylate moiety. Key physical properties include:

- Boiling Point: 219.2 ± 23.0 °C (760 Torr)

- Density: 1.025 ± 0.06 g/cm³ (20 °C)

- Solubility: 42 g/L in water at 25 °C

- LogP: -0.546 (indicating moderate hydrophilicity) .

The hydroxyl group enhances its reactivity, making it suitable for applications requiring crosslinking, such as coatings and adhesives. Synonyms include acrylic acid-(2-hydroxy-butyl ester) and HOB-A .

Actividad Biológica

2-Propenoic acid, 2-hydroxybutyl ester (CAS No. 2421-27-4), is an ester derived from acrylic acid and 2-hydroxybutanol. This compound is of significant interest due to its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and materials science. This article provides a detailed overview of its biological activity, mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- Structure : The compound features a propenoic acid backbone with a hydroxybutyl group, which influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules. Key mechanisms include:

- Hydrolysis : In vitro studies indicate that the compound undergoes hydrolysis to yield methacrylic acid and other metabolites, which can exert biological effects .

- Reactive Electrophile : The α,β-unsaturated carbonyl structure allows for Michael addition reactions with nucleophiles such as glutathione, potentially leading to cellular stress responses and sensitization .

- Cellular Uptake : The compound can be absorbed through dermal and gastrointestinal routes, influencing its systemic distribution and biological effects .

Toxicity Profile

The toxicity of this compound has been assessed in various studies:

Antimicrobial Activity

Research indicates that derivatives of 2-propenoic acid exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Sensitization Potential

The compound has shown potential as a skin sensitizer. In human patch tests, positive reactions were observed in several cases, indicating that it may provoke allergic responses in sensitive individuals .

Mutagenicity Studies

Studies on mutagenicity have yielded mixed results. While not mutagenic to Salmonella typhimurium, it exhibited mutagenic properties in E. coli assays, suggesting a need for caution regarding its use in consumer products .

Case Studies

- Skin Sensitization Reactions : A study involving human subjects reported positive skin sensitization reactions in patch tests with concentrations ranging from 25% to 100% solutions of the compound. This highlights the potential for allergic reactions among sensitive populations .

- Toxicological Assessment in Animals : In a series of animal studies, repeated exposure to the compound via inhalation did not result in carcinogenic effects over an 18-month period. However, acute toxicity was noted at higher concentrations .

Aplicaciones Científicas De Investigación

Adhesives and Sealants

HBA is widely used in the formulation of adhesives and sealants due to its excellent bonding properties and flexibility. Its incorporation enhances the adhesion strength and durability of products used in construction and automotive industries.

- Pressure-Sensitive Adhesives : HBA is employed in pressure-sensitive adhesives (PSAs) that require strong initial tack and long-term adhesion.

- Dental Adhesives : It is also used in dental applications for bonding materials due to its biocompatibility and low toxicity .

Coatings

The compound is a critical component in various coating formulations, including:

- Paints and Varnishes : HBA contributes to the durability and gloss of paints, making it suitable for both industrial coatings and consumer products .

- Photosensitive Resins : It serves as a monomer in UV-curable coatings, which are used in printing inks and protective coatings for plastics .

Polymer Production

HBA is utilized as a monomer in the production of polymers through radical polymerization processes. These polymers find applications in:

- Copolymers : HBA can be copolymerized with other acrylates to modify properties such as flexibility, hardness, and thermal stability.

- Biomedical Applications : In the biomedical field, HBA-based polymers are explored for use in drug delivery systems and tissue engineering scaffolds due to their biocompatibility .

Case Study 1: Adhesive Formulation

A study evaluated the performance of an adhesive containing HBA compared to traditional formulations. The results indicated that the HBA-based adhesive exhibited superior bonding strength on various substrates, including metals and plastics.

Case Study 2: Coatings Performance

Research conducted on HBA-modified coatings showed enhanced resistance to environmental factors such as moisture and UV radiation. The coatings demonstrated improved longevity compared to standard formulations without HBA.

Health and Safety Considerations

While HBA has numerous industrial benefits, it is essential to consider its health effects. Studies indicate that HBA has low acute toxicity with no significant systemic effects reported from repeated exposure . However, skin sensitization has been observed in some cases; thus, proper handling and safety measures should be implemented during its use.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-hydroxybutyl acrylate derivatives in laboratory settings?

- Methodological Answer : Implement a combination of engineering controls (e.g., fume hoods) and personal protective equipment (PPE). For respiratory protection, use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations . Full-body chemical-resistant suits and gloves (e.g., nitrile) are critical due to the compound’s potential skin irritation (H315) and eye irritation (H319) hazards . Store in airtight containers away from ignition sources to prevent combustion, as similar esters exhibit flash points <100°C .

Q. Which analytical techniques are most effective for assessing the purity of 2-hydroxybutyl acrylate?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-reference retention indices and spectral data with NIST Chemistry WebBook entries for analogous esters (e.g., butyl acrylate) . For non-volatile contaminants, high-performance liquid chromatography (HPLC) with UV-Vis detection is recommended, using C18 columns and acetonitrile/water mobile phases .

Q. How should 2-hydroxybutyl acrylate be stored to minimize hydrolysis or polymerization?

- Methodological Answer : Store at 2–8°C in amber glass containers under inert gas (N₂/Ar) to inhibit moisture absorption and free-radical initiation. Add stabilizers (e.g., 4-methoxyphenol at 50–100 ppm) to prevent polymerization, as seen in related acrylate esters . Monitor pH stability (target 6–7) using potentiometric titration, as acidic/basic conditions accelerate ester hydrolysis .

Advanced Research Questions

Q. How can reaction kinetics be studied for 2-hydroxybutyl acrylate under varying pH conditions?

- Methodological Answer : Use stopped-flow spectrophotometry to track ester hydrolysis rates at pH 2–12. Prepare buffered solutions (e.g., phosphate/citrate) and quantify acrylate release via UV absorbance at 210–220 nm. Compare rate constants (k) with Arrhenius plots for activation energy (Eₐ) calculations . For computational validation, perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model transition states and protonation effects .

Q. How to resolve discrepancies in reported thermal decomposition temperatures for acrylate esters?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under N₂ to identify decomposition onset. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For example, butyl acrylate decomposes at 250–300°C, but deviations may arise from impurities or stabilizers . Cross-validate with pyrolysis-GC-MS to identify degradation byproducts (e.g., acrylic acid, CO₂) .

Q. What strategies optimize copolymerization of 2-hydroxybutyl acrylate with hydrophobic monomers?

- Methodological Answer : Employ reversible addition-fragmentation chain-transfer (RAFT) polymerization for controlled molecular weight distribution. Use azobisisobutyronitrile (AIBN) as an initiator in toluene at 60–70°C, with monomer feed ratios adjusted via ¹H NMR kinetics . For amphiphilic copolymers, characterize micelle formation using dynamic light scattering (DLS) and critical micelle concentration (CMC) via fluorescence spectroscopy .

Q. Data Contradictions and Validation

- Thermodynamic Properties : Reported boiling points for similar esters (e.g., butyl acrylate: 145–148°C) may vary due to experimental setups. Validate via ebulliometry under reduced pressure and compare with NIST-subscribed datasets .

- Toxicity Data : While some SDS classify the compound as H302 (oral toxicity), others lack carcinogenicity (IARC/OSHA). Perform Ames tests (OECD 471) for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to resolve ambiguities .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 2-hydroxybutyl acrylate with analogous acrylate and methacrylate esters:

Reactivity and Stability

- The hydroxyl group in 2-hydroxybutyl acrylate facilitates crosslinking via esterification or free-radical polymerization, critical for high-performance coatings .

- Methacrylates exhibit slower polymerization rates due to steric hindrance from the methyl group, requiring higher initiator concentrations .

Hazard Profiles

- 2-Hydroxybutyl acrylate: Limited toxicity data, but similar acrylates (e.g., methyl acrylate) are classified as skin irritants (H315) and eye irritants (H319) .

- Allyl methacrylate (CAS 96-05-9): Highly reactive; poses risks of acute toxicity (H302) and respiratory irritation (H335) .

Métodos De Preparación

Preparation Methods

Direct Esterification of 2-Propenoic Acid with 2-Hydroxybutanol

The most straightforward and widely used method to prepare 2-propenoic acid, 2-hydroxybutyl ester is the acid-catalyzed esterification of acrylic acid with 2-hydroxybutanol:

$$

\text{CH}2=CHCOOH + HOCH2CH2CH3 \rightarrow \text{CH}2=CHCOOCH2CH2CH3 + H_2O

$$

- Catalysts: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to promote esterification.

- Reaction Conditions:

- Temperature: Typically 80–150°C

- Removal of water by azeotropic distillation or use of dehydrating agents to drive equilibrium towards ester formation.

- Solvent: Often conducted solvent-free or in inert solvents like toluene or xylene.

This method benefits from simplicity and directness but requires careful control to avoid polymerization of acrylic acid under acidic and heated conditions.

Transesterification from Methyl or Ethyl Acrylate

An alternative preparation involves transesterification of methyl or ethyl acrylate with 2-hydroxybutanol:

$$

\text{CH}2=CHCOOCH3 + HOCH2CH2CH3 \rightarrow \text{CH}2=CHCOOCH2CH2CH3 + CH3OH

$$

- Catalysts: Acidic or basic catalysts such as sulfuric acid, sodium methoxide, or enzyme catalysts.

- Advantages:

- Milder reaction conditions compared to direct esterification.

- Easier purification since methanol or ethanol byproduct can be removed by distillation.

- Reaction Conditions:

- Temperature: 50–120°C

- Time: Several hours depending on catalyst and conditions.

This method is industrially relevant due to availability of methyl acrylate and easier handling.

Pyrolysis of Sec-Butyl Acrylate

A less common but documented method includes thermal decomposition (pyrolysis) of sec-butyl acrylate at elevated temperatures (~500°C):

$$

\text{CH}2=CHCOOCH(CH3)CH2CH3 \rightarrow \text{CH}2=CHCOOH + \text{CH}3CH=CHCH_3

$$

This process yields acrylic acid and propylene derivatives, which can be subsequently reacted with 2-hydroxybutanol to form the ester. However, this route is more complex and less favored for direct ester preparation.

Catalytic Carboxylation of Ethylene with Carbon Dioxide

A historical and research-based method involves catalytic hydrocarboxylation of ethylene with CO2 over iron sulfite-impregnated silica gel at 200–300°C to produce acrylic acid, which can then be esterified:

$$

\text{CH}2=CH2 + CO2 \xrightarrow[\text{FeSO}3/\text{SiO}2]{200-300^\circ C} \text{CH}2=CHCOOH

$$

This acrylic acid is then esterified with 2-hydroxybutanol as described above. This method is more relevant for acrylic acid production rather than direct ester synthesis.

Reaction Conditions and Optimization

| Preparation Method | Catalyst/Conditions | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|

| Direct esterification | Sulfuric acid, azeotropic distillation | 80–150 | Several hours | Requires water removal to shift equilibrium |

| Transesterification with methyl acrylate | Acid/base catalysts, enzyme catalysts | 50–120 | Several hours | Milder conditions, easier purification |

| Pyrolysis of sec-butyl acrylate | Thermal decomposition | ~500 | Short (minutes) | Produces acrylic acid as intermediate |

| Catalytic carboxylation of ethylene | FeSO3/SiO2 catalyst | 200–300 | Variable | Produces acrylic acid for further esterification |

Research Findings and Industrial Relevance

- Catalyst Development: Recent research focuses on developing heterogeneous acid catalysts and enzymatic systems to improve selectivity and reduce side reactions such as polymerization of acrylic acid during esterification.

- Polymerization Control: Since acrylic acid and its esters are prone to radical polymerization, inhibitors like hydroquinone or phenothiazine are added during synthesis to prevent premature polymer formation.

- Environmental Considerations: Transesterification routes are preferred industrially for lower environmental impact, avoiding corrosive acid catalysts and minimizing waste.

- Purification: Distillation under reduced pressure is commonly employed to purify the ester product due to its relatively low boiling point and sensitivity to heat.

Summary Table of Preparation Routes for this compound

| Route | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification | Acrylic acid + 2-hydroxybutanol | Sulfuric acid, heat | Simple, direct | Requires water removal, polymerization risk |

| Transesterification | Methyl acrylate + 2-hydroxybutanol | Acid/base catalyst, mild heat | Milder conditions, easier purification | Longer reaction times |

| Pyrolysis + Esterification | Sec-butyl acrylate (pyrolysis) + 2-hydroxybutanol | High temperature pyrolysis + esterification | Produces acrylic acid intermediate | Complex, energy-intensive |

| Catalytic Carboxylation + Esterification | Ethylene + CO2 (catalytic) + 2-hydroxybutanol | FeSO3/SiO2 catalyst + esterification | Potential for CO2 utilization | Multi-step, less direct |

Propiedades

IUPAC Name |

2-hydroxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)5-10-7(9)4-2/h4,6,8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRHMGPRPPEGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883718 | |

| Record name | 2-Propenoic acid, 2-hydroxybutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2421-27-4 | |

| Record name | 2-Hydroxybutyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2421-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-hydroxybutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxybutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-hydroxybutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.